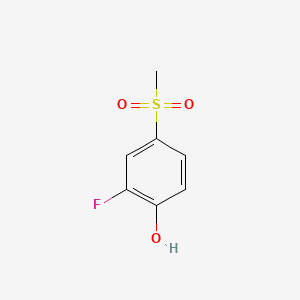

2-Fluoro-4-methylsulfonylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEMQCGVMRIIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583139 | |

| Record name | 2-Fluoro-4-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398456-87-6 | |

| Record name | 2-Fluoro-4-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-(4-methylsulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Fluoro-4-methylsulfonylphenol" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 2-Fluoro-4-methylsulfonylphenol, a compound of interest in medicinal chemistry and materials science.

Chemical Structure and Identifiers

This compound is an aromatic organic compound characterized by a phenol ring substituted with a fluorine atom and a methylsulfonyl group.

Chemical Structure:

Caption: 2D Structure of this compound

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 398456-87-6 |

| Molecular Formula | C₇H₇FO₃S[1] |

| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)O)F[1] |

| InChI Key | OVEMQCGVMRIIHW-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that some of these values are computationally predicted and await experimental verification.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 190.19 g/mol | PubChem |

| Melting Point | 92-94 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 362.8 ± 42.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.420 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | Not Available | - |

| Solubility | No experimental data available. | - |

| LogP (Predicted) | 0.9 | PubChem[1] |

Synthesis

Logical Workflow for a Potential Synthesis:

Caption: Potential Synthetic Pathway

A general procedure would likely involve dissolving the thioether precursor in a suitable organic solvent, followed by the addition of an oxidizing agent (e.g., hydrogen peroxide, m-CPBA). The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the product would be isolated and purified, likely through extraction and recrystallization or column chromatography.

Spectroscopic Data

At present, there is no publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound. Researchers working with this compound would need to perform their own analytical characterization.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.

Table 3: Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation[1] |

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Experimental Workflow for Safe Handling:

Caption: Safe Handling Workflow

Applications and Research Interest

The structural motifs present in this compound, namely the fluorinated phenol and the sulfonyl group, are of significant interest in drug discovery and materials science. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the sulfonyl group can act as a hydrogen bond acceptor and influence the electronic properties of the molecule. This compound could serve as a valuable building block for the synthesis of more complex molecules with potential biological activity or unique material properties.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and may not be exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

"2-Fluoro-4-methylsulfonylphenol" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylsulfonylphenol is a fluorinated aromatic organic compound of significant interest in medicinal chemistry. Its structural motifs, a phenol ring substituted with both a fluorine atom and a methylsulfonyl group, make it a valuable building block for the synthesis of more complex molecules, particularly in the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its role as a key intermediate in the development of inhibitors for the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 398456-87-6 | [1] |

| Molecular Formula | C₇H₇FO₃S | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| IUPAC Name | 2-fluoro-4-(methylsulfonyl)phenol | [1] |

| Melting Point | 92-94 °C | |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethanol, and acetone. |

Experimental Protocols

The following section details a plausible multi-step synthesis for this compound, based on established chemical transformations. This protocol is designed to provide a clear and reproducible methodology for its preparation in a laboratory setting.

Synthesis of 2-Fluoro-4-(methylthio)phenol

Materials:

-

4-Bromo-2-fluorophenol

-

Sodium methanethiolate (NaSMe)

-

Palladium catalyst (e.g., Pd(dba)₂)

-

Phosphine ligand (e.g., Xantphos)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, add 4-bromo-2-fluorophenol (1 equivalent), sodium methanethiolate (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the phosphine ligand (0.1 equivalents).

-

Under a continuous flow of inert gas, add the anhydrous, degassed solvent to the flask.

-

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-fluoro-4-(methylthio)phenol.

Oxidation to this compound

Materials:

-

2-Fluoro-4-(methylthio)phenol

-

Oxidizing agent (e.g., Oxone® or m-chloroperoxybenzoic acid - mCPBA)

-

Solvent (e.g., Methanol/Water mixture or Dichloromethane)

Procedure:

-

Dissolve the 2-fluoro-4-(methylthio)phenol (1 equivalent) in the chosen solvent system in a round-bottom flask equipped with a magnetic stirrer.

-

If using Oxone®, prepare a solution in water and add it dropwise to the solution of the starting material in methanol at room temperature.

-

If using mCPBA, dissolve it in dichloromethane and add it portion-wise to a solution of the starting material in dichloromethane, typically at 0 °C to control the exotherm. Use at least 2 equivalents of mCPBA to ensure complete oxidation to the sulfone.

-

Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material and the intermediate sulfoxide. This may take several hours to overnight.

-

Upon completion, quench the reaction. If Oxone® was used, the mixture can be worked up by removing the methanol under reduced pressure and extracting the aqueous residue with ethyl acetate. If mCPBA was used, the reaction mixture can be washed with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Role in Signaling Pathways and Drug Development

This compound is a critical precursor in the synthesis of a class of compounds known as imidazo[4,5-b]pyridines, which have been identified as potent inhibitors of the Janus kinase (JAK) family of enzymes.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a crucial cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.

Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and cancers. Therefore, inhibiting this pathway has become a significant therapeutic strategy.

Caption: The JAK-STAT signaling pathway and the point of inhibition by imidazo[4,5-b]pyridine derivatives.

Mechanism of Action of Imidazo[4,5-b]pyridine-based JAK Inhibitors

Imidazo[4,5-b]pyridine derivatives, synthesized using this compound, are designed to be competitive inhibitors of JAKs. They bind to the ATP-binding site of the JAK enzymes, preventing the phosphorylation and subsequent activation of the signaling cascade. This inhibition effectively blocks the downstream signaling of pro-inflammatory cytokines, making these compounds promising therapeutic agents for the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.

The workflow for the development of these inhibitors is outlined below.

Caption: Drug development workflow for JAK inhibitors from this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylsulfonylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of 2-Fluoro-4-methylsulfonylphenol, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences from readily available starting materials and employs a series of well-established chemical transformations. This document details the proposed reaction scheme, starting materials, and step-by-step experimental protocols.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from 3-fluoro-4-methoxyaniline. The overall strategy involves the introduction of the methylsulfonyl group via a Sandmeyer-type reaction, followed by the conversion of the methoxy group to the final phenol.

The proposed four-step synthesis is as follows:

-

Diazotization and Sulfonylation: 3-fluoro-4-methoxyaniline is converted to its corresponding diazonium salt, which then undergoes a copper-catalyzed reaction with sulfur dioxide to yield 2-fluoro-4-methoxy-benzenesulfonyl chloride.

-

Reduction to Thiophenol: The resulting sulfonyl chloride is reduced to the corresponding thiophenol, 2-fluoro-4-methoxythiophenol.

-

Methylation: The thiophenol is methylated to produce the methyl thioether, 1-fluoro-2-methoxy-4-(methylthio)benzene.

-

Oxidation and Demethylation: The methyl thioether is oxidized to the methyl sulfone, 2-fluoro-4-methylsulfonyl-anisole. Subsequent demethylation of the anisole furnishes the target compound, this compound.

Starting Materials and Reagents

The following table summarizes the key starting materials and reagents required for the synthesis.

| Compound Name | Molecular Formula | CAS Number | Supplier (Example) |

| 3-Fluoro-4-methoxyaniline | C₇H₈FNO | 366-99-4 | Sigma-Aldrich, TCI |

| Sodium Nitrite | NaNO₂ | 7632-00-0 | Fisher Scientific |

| Hydrochloric Acid | HCl | 7647-01-0 | VWR |

| Sulfur Dioxide | SO₂ | 7446-09-5 | Airgas |

| Copper(I) Chloride | CuCl | 7758-89-6 | Acros Organics |

| Sodium Sulfite | Na₂SO₃ | 7757-83-7 | J.T. Baker |

| Sodium Borohydride | NaBH₄ | 16940-66-2 | Oakwood Chemical |

| Iodomethane | CH₃I | 74-88-4 | Alfa Aesar |

| Hydrogen Peroxide (30%) | H₂O₂ | 7722-84-1 | EMD Millipore |

| Boron Tribromide | BBr₃ | 10294-33-4 | Strem Chemicals |

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-methoxy-benzenesulfonyl chloride

This step involves a Sandmeyer-type reaction for the chlorosulfonylation of an aromatic amine.

Methodology:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet, dissolve 3-fluoro-4-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt solution.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-fluoro-4-methoxy-benzenesulfonyl chloride.

| Parameter | Value |

| Reaction Temperature | 0-5 °C (diazotization), RT (sulfonylation) |

| Reaction Time | 3-4 hours |

| Expected Yield | 70-80% |

Step 2 & 3: Synthesis of 1-Fluoro-2-methoxy-4-(methylthio)benzene

This two-part step involves the reduction of the sulfonyl chloride to a thiophenol, followed by methylation.

Methodology:

-

Reduction: To a stirred solution of 2-fluoro-4-methoxy-benzenesulfonyl chloride (1.0 eq) in a suitable solvent (e.g., ethanol/water), add sodium sulfite (excess) portion-wise at room temperature. The reaction is exothermic.

-

After the addition, heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Methylation: Evaporate the solvent to obtain the crude thiophenol. Dissolve the crude product in a suitable solvent like methanol or acetone.

-

Add a base such as sodium hydroxide or potassium carbonate, followed by the dropwise addition of iodomethane (1.1 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude methyl thioether. Purify by column chromatography if necessary.

| Parameter | Value |

| Reaction Temperature | RT to reflux (reduction), RT (methylation) |

| Reaction Time | 6-8 hours (reduction), 12-16 hours (methylation) |

| Expected Yield | 60-70% (over two steps) |

Step 4: Synthesis of this compound

This final step involves the oxidation of the thioether to a sulfone and subsequent demethylation.

Methodology:

-

Oxidation: Dissolve 1-fluoro-2-methoxy-4-(methylthio)benzene (1.0 eq) in a suitable solvent such as acetic acid or methanol.

-

Add an oxidizing agent, such as hydrogen peroxide (30%, 2.2 eq) or m-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-fluoro-4-methylsulfonyl-anisole.

-

Demethylation: Dissolve the crude anisole in a dry, inert solvent like dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C and add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution and purify the crude product by column chromatography or recrystallization to obtain this compound.

| Parameter | Value |

| Reaction Temperature | 0 °C to RT (oxidation), -78 °C to RT (demethylation) |

| Reaction Time | 4-8 hours (oxidation), 12-24 hours (demethylation) |

| Expected Yield | 50-60% (over two steps) |

Visualizations

Overall Synthesis Pathway

Caption: Proposed four-step synthesis of this compound.

Experimental Workflow: Step 4 (Oxidation and Demethylation)

Caption: Detailed workflow for the final oxidation and demethylation steps.

The Versatile Building Block: A Technical Guide to 2-Fluoro-4-methylsulfonylphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 2-Fluoro-4-methylsulfonylphenol as a versatile building block in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug discovery. The strategic placement of the fluoro, hydroxyl, and methylsulfonyl groups on the phenyl ring imparts unique reactivity and properties, making it a valuable precursor for the synthesis of complex molecular architectures and biologically active compounds.

Core Properties of this compound

This compound is a substituted aromatic compound with the chemical formula C₇H₇FO₃S. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.[1][2]

| Property | Value | Reference |

| Chemical Structure |  | [1] |

| CAS Number | 398456-87-6 | [1] |

| Molecular Formula | C₇H₇FO₃S | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| IUPAC Name | 2-fluoro-4-(methylsulfonyl)phenol | [1] |

| Synonyms | 2-fluoro-4-mesylphenol, 3-fluoro-4-hydroxyphenyl methyl sulphone | [2] |

| Melting Point | 92-94 °C | [2] |

| Appearance | White to off-white crystalline solid |

Applications in the Synthesis of Bioactive Molecules

The unique electronic properties of this compound make it an attractive starting material for the synthesis of various bioactive molecules, particularly enzyme inhibitors. The electron-withdrawing nature of the methylsulfonyl group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution, while the phenolic hydroxyl group provides a handle for various functionalization reactions.

Synthesis of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

A significant application of a derivative of this compound is in the development of potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases such as type 2 diabetes and obesity. The core synthetic strategy involves the preparation of a key intermediate, 1-(2-fluoro-4-(methylsulfonyl)phenyl)piperazine, which is then elaborated to the final inhibitor.

Logical Workflow for the Synthesis of 11β-HSD1 Inhibitors

Caption: Synthetic pathway to 11β-HSD1 inhibitors.

Experimental Protocol: Synthesis of 1-(2-fluoro-4-(methylsulfonyl)phenyl)piperazine (Illustrative)

This is a representative protocol based on general synthetic transformations. Actual conditions may vary and should be optimized.

To a solution of this compound (1.0 eq) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF), is added a base, for instance, potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. Subsequently, a suitable piperazine synthon, such as N-Boc-piperazine (1.2 eq), is added. The reaction mixture is then heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired piperazine intermediate. The Boc-protecting group can be removed under acidic conditions to yield the final intermediate.

| Reactant | Molar Ratio | Purpose |

| This compound | 1.0 | Starting Material |

| Potassium Carbonate | 1.5 | Base |

| N-Boc-piperazine | 1.2 | Nucleophile |

| N,N-Dimethylformamide | - | Solvent |

Key Reactions Utilizing this compound

The reactivity of this compound allows for its participation in a variety of fundamental organic reactions, making it a versatile building block.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing methylsulfonyl group at the para position and a fluorine atom at the ortho position to the hydroxyl group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in such activated systems, can be readily displaced by various nucleophiles.

General Workflow for SNAr Reactions

Caption: General workflow for SNAr reactions.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

In a round-bottom flask, this compound (1.0 eq) is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO). A suitable base such as cesium carbonate (2.0 eq) is added, followed by the nucleophile (e.g., an amine or thiol, 1.2 eq). The reaction mixture is heated to an appropriate temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is poured into water and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by an appropriate method such as column chromatography or recrystallization.

| Reagent | Role |

| This compound | Electrophilic Aromatic Substrate |

| Nucleophile (e.g., R-NH₂, R-SH) | Nucleophilic Reagent |

| Base (e.g., K₂CO₃, Cs₂CO₃) | Proton Scavenger |

| Solvent (e.g., DMF, DMSO) | Reaction Medium |

Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can readily undergo O-alkylation through the Williamson ether synthesis. This reaction allows for the introduction of a wide variety of alkyl or arylalkyl substituents, further expanding the molecular diversity accessible from this building block.

Experimental Workflow for Williamson Ether Synthesis

Caption: Williamson ether synthesis workflow.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

To a stirred solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, a base like potassium carbonate (1.5 eq) is added. The mixture is stirred for 30 minutes at room temperature to form the phenoxide. The alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq) is then added, and the reaction mixture is heated to reflux or an appropriate temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude ether, which is then purified by column chromatography or recrystallization.

| Reagent | Molar Ratio | Purpose |

| This compound | 1.0 | Starting Phenol |

| Base (e.g., K₂CO₃) | 1.5 | Deprotonating Agent |

| Alkylating Agent (R-X) | 1.1 | Electrophile |

| Solvent (e.g., Acetone, DMF) | - | Reaction Medium |

Conclusion

This compound is a highly functionalized and versatile building block in organic synthesis. Its unique substitution pattern allows for facile participation in key chemical transformations, including nucleophilic aromatic substitution and etherification. These reactions provide access to a diverse range of derivatives with significant potential in medicinal chemistry, particularly in the design and synthesis of enzyme inhibitors. The experimental protocols provided herein serve as a guide for researchers to harness the synthetic potential of this valuable compound in their drug discovery and development endeavors.

References

Navigating the Physicochemical Landscape of 2-Fluoro-4-methylsulfonylphenol: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability characteristics of 2-Fluoro-4-methylsulfonylphenol, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of this compound's physicochemical properties, alongside detailed experimental protocols for its assessment.

While specific experimental data for this compound is not extensively available in public literature, this guide furnishes a robust framework for its evaluation based on established scientific principles and international guidelines. The methodologies outlined herein are designed to enable researchers to generate reliable and reproducible data, crucial for advancing preclinical and pharmaceutical development programs.

Physicochemical Properties: An Overview

This compound is a substituted aromatic compound featuring a phenol, a fluoro group, and a methylsulfonyl group. These functional groups dictate its physicochemical properties, including solubility and stability. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the fluoro and methylsulfonyl groups are electron-withdrawing, influencing the compound's acidity and overall polarity.

Note: Direct experimental solubility and stability data for this compound is limited. The following sections provide standardized protocols to determine these crucial parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For poorly soluble compounds, accurate and reproducible solubility assessment is paramount. While no specific experimental solubility data for this compound has been identified, an estimation can be drawn from structurally similar compounds. For instance, related molecules are often characterized as "very slightly soluble".

To provide a concrete measure, a standardized experimental protocol for determining thermodynamic solubility is detailed below.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound in a specific solvent system.

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare stock solutions of this compound in a suitable organic solvent for HPLC calibration.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on a shaker/rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the HPLC method.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

-

Data Analysis: Calculate the solubility as the average concentration from replicate experiments, typically expressed in mg/mL or µg/mL.

Workflow for Solubility Determination

Caption: A generalized workflow for determining the thermodynamic solubility of a compound.

Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Stability testing is essential to determine the re-test period for a drug substance and the shelf-life of a drug product. While this compound is generally considered "stable under recommended conditions" by suppliers, comprehensive stability studies under various stress conditions are necessary for drug development.

Experimental Protocol: Solid-State and In-Solution Stability Testing

Stability studies should be conducted according to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[1][2][3]

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

-

This compound (solid)

-

Controlled environment stability chambers

-

Vials (clear and amber)

-

Solvents for solution stability studies

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector for impurity profiling

Procedure:

-

Forced Degradation (Stress Testing): Expose the compound to stress conditions to identify potential degradation pathways. This includes:

-

Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and monitor for degradation over time.

-

Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.[3]

-

-

ICH Stability Studies: Store the solid compound under long-term and accelerated stability conditions as defined by the ICH guidelines.[1][2]

Table 1: ICH Stability Storage Conditions

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

-

Sample Analysis: At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Data Analysis: Monitor for any significant changes in the purity of the compound and the formation of degradation products. The results are used to establish a re-test period and recommend storage conditions.

Factors Influencing the Stability of Phenolic Compounds

Caption: Key environmental factors that can induce the degradation of phenolic compounds.

Biological Context and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet elucidated in the public domain, compounds containing fluoro and methylsulfonyl-substituted phenolic scaffolds are of significant interest in drug discovery. These motifs are often explored for their potential to interact with a variety of biological targets, including kinases, enzymes, and receptors. The electron-withdrawing nature of the substituents can influence the pKa of the phenol, affecting its interaction with protein active sites. Further research is required to identify the specific biological activities and associated signaling pathways of this compound.

Conclusion

This technical guide provides a foundational framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is currently sparse, the detailed protocols and methodologies presented herein offer a clear path for researchers to generate the critical data necessary for advancing their drug discovery and development efforts. Adherence to standardized protocols, such as the shake-flask method for solubility and ICH guidelines for stability, will ensure the generation of high-quality, reliable data.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-Fluoro-4-methylsulfonylphenol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available information on compounds structurally related to 2-Fluoro-4-methylsulfonylphenol to infer its potential therapeutic targets. No direct experimental data for this compound was found in the public domain at the time of this writing. The proposed targets and mechanisms should be considered hypothetical and require experimental validation.

Introduction

Inferred Therapeutic Target: Cyclooxygenase-2 (COX-2)

The primary inferred therapeutic target for this compound is Cyclooxygenase-2 (COX-2) . This inference is based on the well-established role of the 4-(methylsulfonyl)phenyl moiety as a key pharmacophore in a large class of selective COX-2 inhibitors.[1][2][3]

Rationale for Target Inference

Numerous studies on diarylheterocyclic compounds and other structural scaffolds have demonstrated that the presence of a para-methylsulfonyl (SO₂Me) or sulfonamide (SO₂NH₂) group on a phenyl ring is crucial for selective inhibition of COX-2 over the constitutive isoform, COX-1.[1][3] This selectivity is attributed to the ability of the sulfonamide or methylsulfonyl group to bind to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, which is absent in COX-1.[4]

The structure of this compound contains this key pharmacophore. The fluorine atom at the ortho position to the hydroxyl group may further influence its binding affinity and selectivity, as halogen substitutions are common in the design of COX-2 inhibitors.[5]

The COX-2 Signaling Pathway

COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins (PGE₂, PGI₂, etc.) and thromboxanes.[6] By inhibiting COX-2, compounds can effectively reduce the production of these inflammatory mediators, leading to anti-inflammatory, analgesic, and antipyretic effects.

Below is a diagram illustrating the COX-2 signaling pathway and the proposed point of intervention for this compound.

Quantitative Data from Structurally Related COX-2 Inhibitors

To provide a quantitative context for the potential potency of this compound, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities (IC₅₀ values) of several known inhibitors that feature the methylsulfonylphenyl moiety.

| Compound | Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | Diaryl Pyrazole | 15 | 0.05 | 300 | [3] |

| Rofecoxib | Diaryl Furanone | >1000 | 0.018 | >55,555 | [1] |

| 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivative | Imidazo[1,2-a]pyridine | 15.2 | 0.07 | 217.1 | [2] |

| 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin | Diaryl Hydantoin | >100 | 0.12 | >833 | [7] |

Experimental Protocols for Target Validation

To experimentally validate the hypothesis that this compound is a COX-2 inhibitor, a standard in vitro COX inhibition assay can be performed. The following is a representative protocol adapted from methodologies described for similar compounds.[4][8]

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a test compound to inhibit the peroxidase activity of COX enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Test compound (this compound) dissolved in DMSO

-

Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate (black, clear bottom)

-

Fluorometric plate reader (Excitation: ~530-560 nm, Emission: ~585-595 nm)

Procedure:

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.

-

Compound Dilution: Prepare a serial dilution of the test compound and positive controls in DMSO, then dilute further in the assay buffer.

-

Reaction Mixture: To each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Test compound dilution or control

-

COX-1 or COX-2 enzyme solution

-

Fluorometric probe/HRP solution

-

-

Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro COX inhibition assay.

Conclusion and Future Directions

Based on robust structure-activity relationship data from analogous compounds, Cyclooxygenase-2 is the most probable therapeutic target for this compound. The presence of the key 4-(methylsulfonyl)phenyl pharmacophore strongly supports this hypothesis.

To confirm this inferred activity and to fully characterize its therapeutic potential, the following steps are recommended:

-

In Vitro Validation: Perform in vitro COX-1 and COX-2 inhibition assays as described to determine the IC₅₀ values and selectivity index.

-

Cell-Based Assays: Evaluate the compound's ability to inhibit prostaglandin production in cell lines stimulated to express COX-2 (e.g., LPS-stimulated macrophages).

-

In Vivo Efficacy: Assess the anti-inflammatory and analgesic properties in established animal models of inflammation and pain.

-

Pharmacokinetic and Safety Profiling: Determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conduct preliminary toxicology studies.

Experimental validation is crucial to substantiate the therapeutic potential of this compound as a selective COX-2 inhibitor.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Strategic Role of 2-Fluoro-4-methylsulfonylphenol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The building block, 2-Fluoro-4-methylsulfonylphenol, has emerged as a valuable intermediate, offering medicinal chemists a versatile platform to modulate the physicochemical and biological properties of lead compounds. This technical guide provides an in-depth analysis of the applications of this compound, detailing its role in the synthesis of potent and selective therapeutic agents, along with relevant experimental protocols and an examination of the signaling pathways influenced by its derivatives.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in drug design. The presence of a fluorine atom at the ortho position and a methylsulfonyl group at the para position to the hydroxyl group significantly influences its electronic and steric characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₇FO₃S | PubChem[1] |

| Molecular Weight | 190.19 g/mol | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| pKa (Predicted) | 7.5 (Phenolic Hydroxyl) | ChemAxon |

Synthesis of this compound

A general two-step process would be:

-

Synthesis of 3-Fluoro-4-(methylthio)phenol: This intermediate can be prepared through various methods, including the reaction of a suitably substituted fluorophenol with a methylthiolating agent.

-

Oxidation to this compound: The sulfide is then oxidized to the sulfone using a strong oxidizing agent.

A representative experimental protocol for the oxidation step, adapted from the synthesis of 4-(methylsulfonyl)phenol, is provided below.[2]

Experimental Protocol: Oxidation of 3-Fluoro-4-(methylthio)phenol (Hypothetical)

-

Materials: 3-Fluoro-4-(methylthio)phenol, Oxone®, ethanol, water, ethyl acetate, brine, magnesium sulfate.

-

Procedure:

-

Dissolve 3-Fluoro-4-(methylthio)phenol (1 equivalent) in a mixture of ethanol and water at room temperature.

-

To this solution, add Oxone® (potassium peroxymonosulfate, approximately 2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, partition the reaction mixture between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

-

Applications in Medicinal Chemistry

The this compound moiety serves as a critical pharmacophore in the design of various therapeutic agents, primarily by acting as a key building block for the synthesis of more complex bioactive molecules. Its utility spans several therapeutic areas, including anti-inflammatory, metabolic, and oncology research.

Cyclooxygenase (COX) Inhibitors

The methylsulfonylphenyl group is a well-established pharmacophore in the design of selective COX-2 inhibitors.[3][4] The sulfone moiety can form crucial hydrogen bond interactions within the active site of the COX-2 enzyme, contributing to both potency and selectivity. The addition of a fluorine atom can further enhance binding affinity and modulate pharmacokinetic properties.

Derivatives of this compound have been incorporated into various heterocyclic scaffolds to generate potent and selective COX-2 inhibitors. For instance, indole derivatives bearing the 2-fluoro-4-methylsulfonylphenyl group have demonstrated significant anti-inflammatory and antimicrobial activities.

Quantitative Data: COX Inhibition by 2-(4-methylsulfonylphenyl) Indole Derivatives [5]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

| Indomethacin | 0.05 | 0.63 | 0.08 |

| Celecoxib | 15.2 | 0.04 | 380 |

| Indole Derivative 7a | 13.2 | 0.10 | 132 |

| Indole Derivative 7g | 10.5 | 0.12 | 87.5 |

Experimental Protocol: In Vitro COX Inhibition Assay [5]

-

Principle: The ability of test compounds to inhibit the conversion of arachidonic acid to prostaglandins by ovine COX-1 and human recombinant COX-2 is measured using a colorimetric or fluorescent assay kit.

-

Procedure (General):

-

Prepare solutions of the test compounds and reference inhibitors (e.g., indomethacin, celecoxib) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound or vehicle control.

-

Incubate for a short period at room temperature.

-

Initiate the reaction by adding arachidonic acid solution.

-

Incubate for a specified time at 37°C.

-

Stop the reaction and measure the prostaglandin production using a specific detection method as per the manufacturer's instructions (e.g., ELISA for PGE₂).

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is an enzyme that plays a crucial role in regulating local glucocorticoid concentrations by converting inactive cortisone to active cortisol. Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[6][7] The this compound scaffold has been identified as a key component in the development of potent and selective 11β-HSD1 inhibitors.

A patent application describes a series of compounds where the 2-Fluoro-4-methylsulfonylphenyl moiety is incorporated into a larger molecular framework, leading to potent inhibition of 11β-HSD1.

Experimental Workflow: Synthesis of an 11β-HSD1 Inhibitor Intermediate

Experimental Protocol: O-Alkylation of this compound (General)

-

Materials: this compound, an appropriate alkylating agent (e.g., a haloalkane or epoxide), a base (e.g., potassium carbonate, sodium hydride), and a suitable solvent (e.g., acetone, DMF, acetonitrile).

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the base and stir for a short period at room temperature to form the phenoxide.

-

Add the alkylating agent to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Kinase Inhibitors

The 2-fluoro-4-methylsulfonylphenyl moiety has also been explored as a component of kinase inhibitors. The sulfonyl group can act as a hydrogen bond acceptor, while the fluoro-substituted phenyl ring can engage in various interactions within the kinase active site, including hydrophobic and halogen bonding interactions. This scaffold can be utilized to develop inhibitors for various kinases implicated in cancer and other diseases.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorine atom and a methylsulfonyl group provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The applications of this scaffold in the development of COX-2 inhibitors and 11β-HSD1 inhibitors highlight its potential in addressing significant unmet medical needs in inflammation and metabolic diseases. Further exploration of this privileged scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers engaged in the design and synthesis of next-generation therapeutics.

References

- 1. This compound | C7H7FO3S | CID 16128842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"2-Fluoro-4-methylsulfonylphenol" purification methods (chromatography, recrystallization)

Application Notes and Protocols for the Purification of 2-Fluoro-4-methylsulfonylphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of this compound, a key intermediate in various synthetic applications. The protocols described herein focus on two primary techniques: column chromatography and recrystallization, offering robust solutions for achieving high purity of the target compound.

Overview of Purification Strategies

The selection of an appropriate purification method for this compound depends on the impurity profile of the crude material. Column chromatography is generally employed for complex mixtures or when impurities have similar solubility profiles to the product. Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is identified. The following diagram illustrates a general workflow for the purification of a crude synthetic product like this compound.

Caption: General workflow for the purification of this compound.

Purification by Column Chromatography

Column chromatography is a versatile technique for purifying this compound from a crude reaction mixture. The following protocol is a general guideline and may require optimization based on the specific impurity profile.

Experimental Protocol

-

Slurry Preparation and Column Packing:

-

Select a glass column with appropriate dimensions for the quantity of crude material.

-

In a beaker, prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

-

Pour the slurry into the column, allowing the silica gel to settle. Gently tap the column to ensure even packing.

-

Add a thin layer of sand on top of the silica bed to prevent disturbance.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Wet Loading: Dissolve the crude product in the minimum volume of the initial eluent and carefully load it onto the column.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with the initial low-polarity solvent system.

-

Gradually increase the eluent polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to facilitate the elution of the compound. The optimal gradient should be predetermined by thin-layer chromatography (TLC).

-

Collect fractions in appropriately sized test tubes or vials.

-

Monitor the elution of the target compound by analyzing the collected fractions using TLC.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

-

Data Presentation: Hypothetical Fraction Analysis

| Fraction # | Eluent System (Hexane:EtOAc) | TLC Analysis (Rf) | Purity (Hypothetical HPLC) |

| 1-5 | 95:5 | - | - |

| 6-8 | 90:10 | 0.2 | Impure |

| 9-15 | 80:20 | 0.4 | >98% |

| 16-18 | 80:20 | 0.4 | Impure |

Purification by Recrystallization

Recrystallization is an effective method for purifying solids that are crystalline in nature.[1] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[2]

Experimental Protocol

-

Solvent Selection:

-

The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[3]

-

Place a small amount of the crude this compound in several test tubes.

-

Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.

-

-

Dissolution:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating the mixture to a gentle boil, until the solid just dissolves.[4] Avoid using excess solvent.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Crystal Collection and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[3]

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Dry the crystals in a vacuum oven or air-dry them to remove any residual solvent.

-

Data Presentation: Hypothetical Solvent Screening for Recrystallization

| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |

| Water | Insoluble | Insoluble | - |

| Ethanol | Soluble | Very Soluble | Poor |

| Isopropanol | Sparingly Soluble | Soluble | Good |

| Toluene | Sparingly Soluble | Soluble | Good |

| Ethyl Acetate | Soluble | Very Soluble | Poor |

| Hexane | Insoluble | Insoluble | - |

References

Application Notes & Protocols: 2-Fluoro-4-methylsulfonylphenol in Drug Design and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-fluoro-4-methylsulfonylphenol scaffold is a key pharmacophore in the development of potent and selective enzyme inhibitors. Its unique electronic and structural properties, including the electron-withdrawing methylsulfonyl group and the ortho-fluorine substitution, contribute to enhanced binding affinity, selectivity, and favorable pharmacokinetic profiles of drug candidates. This document provides detailed application notes and protocols for the utilization of this scaffold in drug design, focusing on its application as an inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), a key enzyme implicated in metabolic diseases.

Application: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The 2-fluoro-4-methylsulfonylphenyl moiety is a critical component of SKI2852, a highly potent, selective, and orally bioavailable inhibitor of 11β-HSD1.[1] This enzyme catalyzes the conversion of inactive cortisone to active cortisol, and its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity.[1]

Mechanism of Action

SKI2852, incorporating the 2-fluoro-4-methylsulfonylphenyl group, acts as a competitive inhibitor of 11β-HSD1. The amide carbonyl group of the molecule forms a crucial hydrogen bond with the hydroxyl side chain of Ser170, a key residue in the catalytic triad of the enzyme.[2] By blocking the active site, the inhibitor prevents the regeneration of cortisol, thereby reducing glucocorticoid receptor activation in tissues like the liver and adipose tissue. This leads to improved insulin sensitivity and glucose homeostasis.

Signaling Pathway

The inhibition of 11β-HSD1 by compounds containing the this compound scaffold directly impacts the glucocorticoid signaling pathway, which plays a central role in glucose metabolism.

Caption: 11β-HSD1 Signaling Pathway and Point of Inhibition.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of SKI2852, a representative molecule utilizing the this compound scaffold.

Table 1: In Vitro Potency of SKI2852

| Target | Assay Type | IC₅₀ (nM) | Reference |

| Human 11β-HSD1 (hHSD1) | Enzyme Assay | 2.9 | [2][3][4] |

| Mouse 11β-HSD1 (mHSD1) | Enzyme Assay | 1.6 | [2][3] |

| Human 11β-HSD1 | Cell-based Assay (HEK293 cells) | 4.4 ± 0.5 | [2][5] |

Table 2: In Vivo Efficacy of SKI2852 in ob/ob Mice

| Parameter | Treatment Group | Result | Duration | Reference |

| Blood Glucose | SKI2852 (20 mg/kg, oral, once daily) | Significantly reduced | 25 days | [2] |

| HbA1c | SKI2852 (20 mg/kg, oral, once daily) | Significantly reduced | 25 days | [1][2] |

| Lipid Profiles | SKI2852 (20 mg/kg, oral, once daily) | Improved | 25 days | [1] |

Table 3: Pharmacokinetic Profile of SKI2852

| Species | Administration | Dose | Bioavailability (%) | Reference |

| Mouse | IV / PO | 1 mg/kg / 5 mg/kg | Good | [2] |

| Rat | IV / PO | 0.5 mg/kg / 4 mg/kg | Good | [2] |

| Dog | IV / PO | 0.5 mg/kg / 4 mg/kg | Good | [2] |

Experimental Protocols

Protocol 1: In Vitro 11β-HSD1 Inhibition Assay

This protocol outlines a method to determine the in vitro potency (IC₅₀) of compounds containing the this compound scaffold against 11β-HSD1.

References

- 1. Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SKI2852 | 11β-HSD1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. SKI-2852 | 1346554-47-9 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Characterization of 2-Fluoro-4-methylsulfonylphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of 2-Fluoro-4-methylsulfonylphenol, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy have been developed to ensure accurate identification, purity assessment, and structural elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₇FO₃S | PubChem[1] |

| Molecular Weight | 190.19 g/mol | PubChem[1] |

| CAS Number | 398456-87-6 | PubChem[1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO | (Predicted based on structure) |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC with UV detection is a robust method for determining the purity of this compound and quantifying any related impurities.

Experimental Protocol

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1% v/v in water)

-

This compound reference standard

-

Methanol (for sample preparation)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-12.1 min: 80-20% B; 12.1-15 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Predicted HPLC Data

| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |

| This compound | ~ 6.5 | < 1.5 | > 2000 |

Note: The retention time is an estimate based on the compound's polarity and the described chromatographic conditions. Actual retention times may vary.

Experimental Workflow: HPLC Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

GC-MS is a powerful technique for the structural confirmation of this compound, particularly after derivatization to increase its volatility.

Experimental Protocol

Instrumentation:

-

GC system coupled with a Mass Spectrometer (MS)

-

Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

This compound reference standard

GC-MS Conditions:

| Parameter | Condition |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-400 m/z |

Sample Preparation (Derivatization):

-

Accurately weigh approximately 1 mg of this compound into a vial.

-

Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature and dilute with 800 µL of dichloromethane.

-

Inject 1 µL of the derivatized sample into the GC-MS.

Data Presentation: Predicted GC-MS Data

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound-TMS | ~ 12.0 | 262 (M+), 247 (M-15), 183, 153, 73 |

Note: The retention time and fragmentation pattern are predicted for the trimethylsilyl (TMS) derivative. The molecular ion (M+) would be at m/z 262. Key fragments would likely correspond to the loss of a methyl group (M-15), and other characteristic fragments of the derivatized molecule.

Experimental Workflow: GC-MS Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the definitive structural elucidation of this compound.

Experimental Protocol

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.5 | s | 1H | -OH |

| ~ 7.7 | dd | 1H | Ar-H |

| ~ 7.6 | d | 1H | Ar-H |

| ~ 7.2 | t | 1H | Ar-H |

| ~ 3.2 | s | 3H | -SO₂CH₃ |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 (d) | C-F |

| ~ 150 (d) | C-OH |

| ~ 135 | C-SO₂ |

| ~ 125 (d) | C-H |

| ~ 120 (d) | C-H |

| ~ 115 (d) | C-H |

| ~ 43 | -SO₂CH₃ |

Note: Chemical shifts are predicted based on the structure and typical values for similar compounds. The aromatic region will show splitting patterns due to proton-proton and proton-fluorine coupling. Carbons in proximity to the fluorine atom will appear as doublets (d) due to C-F coupling.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol

Instrumentation:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Presentation: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1320-1280 | Strong | Asymmetric SO₂ stretch |

| 1250-1150 | Strong | C-F stretch |

| 1160-1120 | Strong | Symmetric SO₂ stretch |

Note: The predicted absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

References

Application Notes and Protocols for 2-Fluoro-4-methylsulfonylphenol in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of 2-Fluoro-4-methylsulfonylphenol, a versatile building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a substituted phenol derivative with the following key properties:

| Property | Value | Reference |

| CAS Number | 398456-87-6 | [1][2] |

| Molecular Formula | C₇H₇FO₃S | [3] |

| Molecular Weight | 190.19 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 92-94 °C | |

| Purity | Typically ≥97% |

Safety Information

Hazard Statements:

-

Causes skin irritation (H315).[3]

-

Causes serious eye damage (H318).[3]

-

May cause respiratory irritation (H335).[3]

Precautionary Statements:

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Experimental Protocols

Protocol 1: Bromination of this compound

This protocol describes the electrophilic aromatic substitution (bromination) of this compound, a common reaction to introduce a bromine atom onto the aromatic ring for further functionalization. This specific protocol is adapted from patent EP4265254A2.[4]

Reaction Scheme:

References

- 1. 398456-87-6|2-Fluoro-4-(methylsulfonyl)phenol|BLD Pharm [bldpharm.com]

- 2. 2-fluoro-4-(methylsulfonyl)phenol|398456-87-6-Siyu Chemical [siyuchem.com]

- 3. This compound | C7H7FO3S | CID 16128842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

Application Notes and Protocols: "2-Fluoro-4-methylsulfonylphenol" as a Key Intermediate in the Synthesis of GPR119 Modulators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of "2-Fluoro-4-methylsulfonylphenol" as a critical intermediate in the synthesis of potent and selective GPR119 modulators. G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones. The unique electronic and structural features of "this compound" make it an important building block in the development of novel GPR119 agonists.

Introduction

"this compound" is a substituted phenol derivative that has garnered significant interest in medicinal chemistry. Its chemical structure, featuring a fluorine atom ortho to the hydroxyl group and a methylsulfonyl group in the para position, imparts desirable physicochemical properties to potential drug candidates. The electron-withdrawing nature of both substituents enhances the acidity of the phenolic proton and influences the molecule's overall polarity and binding interactions with target proteins.

This intermediate is notably utilized in the synthesis of a class of GPR119 agonists characterized by a piperidine ether scaffold. The synthesis of these compounds is exemplified in patent literature, such as WO2012069948A1, which describes novel 4-(5-cyano-pyrazol-1-yl)-piperidine derivatives as GPR119 modulators.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of "this compound" is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₇H₇FO₃S |

| Molecular Weight | 190.19 g/mol |

| CAS Number | 398456-87-6 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 115-120 °C |

| pKa | ~7.5 (Estimated) |

Application in the Synthesis of GPR119 Agonist Precursors

A primary application of "this compound" is its use in forming a key ether linkage with a substituted piperidine moiety. This reaction is a crucial step in the assembly of the core structure of many GPR119 agonists. The most common and effective method for this transformation is the Mitsunobu reaction, which allows for the coupling of a phenol with a primary or secondary alcohol under mild conditions.

The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ activation facilitates nucleophilic attack by the phenoxide ion, leading to the formation of the desired ether with inversion of configuration at the alcohol carbon.